molecular formula C23H22ClN3O3S B2445132 (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile CAS No. 866009-17-8

(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B2445132
CAS No.: 866009-17-8
M. Wt: 455.96
InChI Key: YJCABWHVDQRYMW-NMWGTECJSA-N
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Description

(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic compound that features a combination of various functional groups, including a benzodioxole ring, a piperazine ring, a chlorobenzoyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol and formaldehyde, the benzodioxole ring can be synthesized through a condensation reaction.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the benzodioxole derivative with piperazine under appropriate conditions.

    Chlorobenzoyl Group Introduction: The chlorobenzoyl group can be added via an acylation reaction using 4-chlorobenzoyl chloride.

    Propenenitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Industry

In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The benzodioxole and piperazine rings could play a role in binding to the target, while the chlorobenzoyl and propenenitrile groups might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-fluorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile
  • (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-bromobenzoyl)-3-(methylsulfanyl)-2-propenenitrile

Uniqueness

The uniqueness of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorobenzoyl)-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-31-23(19(13-25)22(28)17-3-5-18(24)6-4-17)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)30-15-29-20/h2-7,12H,8-11,14-15H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCABWHVDQRYMW-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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